molecular formula C17H24N4O4 B2903590 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide CAS No. 941984-50-5

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide

Cat. No.: B2903590
CAS No.: 941984-50-5
M. Wt: 348.403
InChI Key: KXLBOUFUBVSZME-UHFFFAOYSA-N
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Description

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide is a synthetic organic compound notable for its structural complexity and potential applications across various scientific fields, including chemistry, biology, and medicine. This compound features a pyrido[2,3-d]pyrimidine core, a structural motif associated with numerous bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide typically involves multi-step procedures. One potential route might include:

  • Formation of the Pyrido[2,3-d]pyrimidine Core:

    • Condensation of ethyl acetoacetate with guanidine to form a pyrimidine intermediate.

    • Subsequent reaction with ethyl acetoacetate under acidic conditions yields the dihydropyrido[2,3-d]pyrimidine skeleton.

  • Functionalization:

    • Alkylation of the pyridine nitrogen and subsequent reaction with isopropylamine introduces the isopropylacetamide moiety.

    • Oxidation and reduction reactions as required to achieve the desired oxidation state.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions to ensure high yield and purity is crucial. This might involve:

  • Catalysts: Use of specific catalysts to enhance reaction rates.

  • Solvents: Selection of solvents that stabilize intermediates and facilitate separations.

  • Temperature and Pressure: Controlled reaction environments to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions at the pyrido ring or ethyl side chain, using reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction can occur at the carbonyl groups in the pyrimidine ring, commonly employing sodium borohydride or lithium aluminum hydride.

  • Substitution: The ethoxy and ethyl groups offer sites for nucleophilic substitution, reacting with halides or nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic media, hydrogen peroxide under controlled conditions.

  • Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

  • Substitution: Alkyl halides, sodium hydride in dimethyl sulfoxide.

Major Products

  • Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl functionalities.

  • Reduction Products: Reduced forms with alkyl chains modified to alcohol or alkanes.

  • Substitution Products: Compounds with various substituents replacing the ethoxy or ethyl groups.

Scientific Research Applications

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide finds applications across multiple research domains:

  • Chemistry: Used as a precursor in synthesizing more complex molecules, exploring reactivity, and studying structural dynamics.

  • Biology: Potential for use in biochemical assays, probing enzyme interactions due to its heterocyclic core.

  • Medicine: Investigated for pharmaceutical properties such as anti-cancer or anti-viral activities.

Mechanism of Action

Biological Mechanism

The biological activity of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide likely involves interaction with specific proteins or enzymes. Its mechanism of action may include:

  • Enzyme Inhibition: Binding to the active site of enzymes, thus hindering their activity.

  • Signal Modulation: Altering cellular pathways by interacting with signal molecules or receptors.

Molecular Targets and Pathways

  • Proteins/Enzymes: Potential targets may include kinases or other regulatory enzymes.

  • Cellular Pathways: Interference with pathways involving DNA synthesis or repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methoxy-6-methyl-1-ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide

  • 2-(5-ethoxy-6-propyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide

Highlighting Uniqueness

The distinct ethoxy and ethyl groups at the 5- and 6-positions, respectively, confer unique physicochemical properties to 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide, differentiating it from other pyrido[2,3-d]pyrimidine derivatives. These modifications may impact its solubility, stability, and reactivity, making it suitable for specific applications.

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Properties

IUPAC Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4/c1-6-11-8-18-15-13(14(11)25-7-2)16(23)21(17(24)20(15)5)9-12(22)19-10(3)4/h8,10H,6-7,9H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLBOUFUBVSZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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